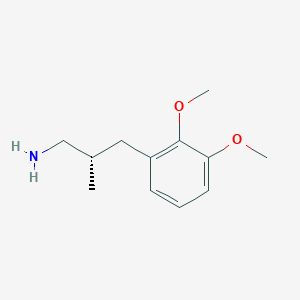
4-Bromo-5-iodo-1-methyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a group of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological activities and are present in many pharmaceuticals .
Synthesis Analysis
Triazoles can be synthesized through various methods. One common method is the [3+2] cycloaddition reaction between azides and alkynes . Another method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The exact structure of “4-Bromo-5-iodo-1-methyltriazole” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For example, 4,5-dibromo-1H-1,2,3-triazoles can undergo bromine → lithium exchange reactions . They can also react with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, and other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. They can exhibit properties such as high thermal stability and resistance to oxidation . The specific properties of “4-Bromo-5-iodo-1-methyltriazole” would need to be determined through experimental analysis.Applications De Recherche Scientifique
Synthesis of Ionic Liquids and Heterocyclic Compounds
4-Bromo-5-iodo-1-methyltriazole is closely related to the broader class of 1,2,4-triazoles, which are utilized in the synthesis of various organic compounds, including ionic liquids and quaternary triazolium salts. These compounds find applications in green chemistry as solvents and catalysts due to their low volatility and thermal stability. For instance, the synthesis of 1-alkyl-1,2,4-triazoles and their transformation into quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids demonstrates the versatility of triazole derivatives in forming high-value chemical products with potential applications in organic synthesis and material science (Mirzaei, Twamley, & Shreeve, 2002).
Corrosion Inhibition
Triazole derivatives, including those related to 4-Bromo-5-iodo-1-methyltriazole, have been studied for their corrosion inhibition properties. These compounds are particularly effective in protecting metals from corrosion in acidic media, making them valuable for industrial applications where metal preservation is critical. The study of triazole derivatives as corrosion inhibitors on mild steel in acidic solutions highlights their potential in extending the life of metal structures and components (Lagrenée et al., 2002).
Antimicrobial and Anti-inflammatory Activities
The structural motif of 4-Bromo-5-iodo-1-methyltriazole is a key feature in many pharmaceutical compounds. Triazole derivatives have been synthesized for their biological activities, including antimicrobial and anti-inflammatory effects. These compounds are of interest in drug development for their potential to treat various diseases and conditions. For example, the synthesis of triazolothiadiazoles and thiadiazines as anti-inflammatory and molluscicidal agents showcases the therapeutic potential of triazole derivatives (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
Alkyne Activation and Synthetic Applications
Triazole compounds play a significant role in the activation of alkynes towards the synthesis of complex organic molecules. The reactivity of triazole derivatives with alkynes under the catalysis of Brønsted acids, iodine, or gold complexes illustrates the utility of these compounds in constructing novel organic frameworks. This activation process is crucial for the development of new synthetic methodologies in organic chemistry (Yamamoto et al., 2009).
Energetic Materials
The chemistry of triazole derivatives extends into the design and synthesis of energetic materials. The introduction of nitro groups or other energetic moieties into the triazole ring can lead to compounds with high energy densities, suitable for use as propellants, explosives, or pyrotechnics. Research into the synthesis and characterization of methylated 5-aminotetrazoles with energetic anions demonstrates the potential of triazole-based compounds in this domain (Karaghiosoff et al., 2008).
Safety and Hazards
Triazoles can have various safety and hazard profiles depending on their specific structure. For example, some triazoles can cause skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazards of “4-Bromo-5-iodo-1-methyltriazole” would need to be determined through safety data sheet (SDS) analysis.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-5-iodo-1-methyltriazole are currently unknown. This compound is a derivative of triazole, a class of heterocyclic compounds that are key components to functional molecules used in a variety of applications
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole . The specific interactions and resulting changes caused by 4-Bromo-5-iodo-1-methyltriazole require further investigation.
Biochemical Pathways
Indole derivatives, which are structurally similar to triazoles, are known to affect a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-5-iodo-1-methyltriazole are currently unknown. These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that 4-bromo-5-iodo-1-methyltriazole may have similar effects
Action Environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of many organoboron reagents, is known to be environmentally benign, producing water and ammonia as the only by-products . .
Propriétés
IUPAC Name |
4-bromo-5-iodo-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrIN3/c1-8-3(5)2(4)6-7-8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWJBODHJGGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-iodo-1-methyltriazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)


![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)

![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2442019.png)

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)


![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2442032.png)
